![molecular formula C13H24N4O4S2 B14298585 N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide CAS No. 112445-79-1](/img/structure/B14298585.png)
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide is a complex organic compound characterized by the presence of multiple functional groups, including amides, disulfides, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of butyl isocyanate with an amino acid derivative to form the butylcarbamoyl intermediate. This intermediate is then reacted with a disulfide-containing compound under controlled conditions to form the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bonds can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of redox reactions and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide involves its interaction with molecular targets through its functional groups. The disulfide bonds can undergo redox reactions, influencing the redox state of biological molecules. The amide groups can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other disulfide-containing amides and carbamoyl derivatives. Examples include:
- N,N’-bis(2-mercaptoethyl)isophthalamide
- N,N’-bis(2-mercaptoethyl)terephthalamide
Uniqueness
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
112445-79-1 |
---|---|
Molecular Formula |
C13H24N4O4S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-[[2-(butylcarbamoylamino)-2-oxoethyl]disulfanyl]ethylcarbamoyl]propanamide |
InChI |
InChI=1S/C13H24N4O4S2/c1-3-5-6-14-12(20)17-11(19)9-23-22-8-7-15-13(21)16-10(18)4-2/h3-9H2,1-2H3,(H2,14,17,19,20)(H2,15,16,18,21) |
InChI Key |
JALGGOQMCBLLLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC(=O)CSSCCNC(=O)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.